
Bavachinin
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bavachinin typically involves the methylation of bavachin. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from Fructus Psoraleae followed by purification processes. The extraction involves solvents like ethanol or methanol, and the purification is done using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Bavachinin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its quinone and dihydro forms .
Wissenschaftliche Forschungsanwendungen
Medicinal Importance
Bavachinin exhibits a plethora of biological activities that make it a promising candidate for therapeutic applications:
- Antioxidant Properties : this compound has been shown to possess strong antioxidant capabilities, which help mitigate oxidative stress in various biological systems. This property is crucial for preventing cellular damage and maintaining overall health .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Activity : this compound demonstrates antibacterial and antiviral properties, suggesting its potential use in combating infections and enhancing immune responses .
- Anticancer Potential : Several studies have highlighted this compound's ability to induce apoptosis in cancer cells and inhibit tumor growth. It has shown efficacy against various cancer types, including non-small cell lung cancer and small cell lung cancer, by modulating key signaling pathways involved in cell cycle regulation and apoptosis .
Pharmacological Activities
This compound's pharmacological profile includes:
- Hepatoprotective Effects : In preclinical studies, this compound has been demonstrated to protect against liver toxicity induced by carbon tetrachloride. It significantly reduced liver enzyme levels and oxidative stress markers in treated rats, indicating its potential for liver protection .
- Diabetes Management : this compound has shown promise as a hypoglycemic agent. It enhances insulin sensitivity and glucose uptake in peripheral tissues, which could be beneficial for managing type 2 diabetes mellitus. Studies suggest that it may work synergistically with other antidiabetic medications like metformin .
- Bone Health : As a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ), this compound may help maintain bone homeostasis and prevent osteoporosis, offering a potential therapeutic avenue for bone-related disorders .
Hepatoprotective Study
In a controlled study involving male Wistar rats, this compound was administered alongside carbon tetrachloride to evaluate its hepatoprotective effects. Results indicated significant reductions in liver enzymes (ALT, AST) and oxidative stress markers (MDA), supporting its use as a protective agent against drug-induced liver injury .
Anticancer Research
A study focusing on small cell lung cancer demonstrated that this compound treatment resulted in decreased cell viability and increased apoptosis through intrinsic and extrinsic pathways. The findings underscore its potential as an adjunct therapy in cancer treatment protocols .
Wirkmechanismus
Bavachinin exerts its effects through multiple mechanisms:
PPAR-γ Agonist: It activates PPAR-γ, which plays a role in regulating glucose and lipid metabolism.
HIF-1α Inhibitor: It inhibits HIF-1α, reducing the expression of genes involved in angiogenesis and energy metabolism
Anti-inflammatory: It reduces the production of pro-inflammatory cytokines and mediators.
Vergleich Mit ähnlichen Verbindungen
Bavachin: The parent compound of Bavachinin, with similar biological activities but less potent.
Isobavachalcone: Another flavonoid from Fructus Psoraleae with anti-inflammatory and antitumor properties.
This compound B: A closely related compound with similar but distinct biological activities
Uniqueness: this compound stands out due to its potent activity as a PPAR-γ agonist and HIF-1α inhibitor, making it particularly effective in anti-cancer and anti-inflammatory applications .
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying Bavachinin’s anticancer mechanisms in vitro?
Methodological Answer: Use human bladder cancer cell lines (e.g., T24, UM-UC-3) and measure cytotoxicity via MTT assays. This compound demonstrated IC50 values ranging from 1.17 ± 0.14 µM to 11.46 ± 0.53 µM across multiple cell lines, indicating its potency . Include controls for apoptosis markers (e.g., Ki67 reduction) and validate results with at least three biological replicates to ensure reproducibility .
Q. How should researchers characterize this compound’s purity and structural identity in synthetic studies?
Methodological Answer: Employ high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For purity, use HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity. Cayman Chemical’s safety data sheet provides baseline parameters for reference .
Q. What safety protocols are critical when handling this compound in aquatic toxicity studies?
Methodological Answer: this compound is classified as GHS09 (acute/chronic aquatic toxicity). Use fume hoods for weighing, avoid aqueous discharge, and collect spills in sealed containers. Monitor LC50 values in zebrafish models, referencing OECD Test No. 203 guidelines for acute toxicity testing .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across cancer cell lines be resolved?
Methodological Answer: Discrepancies (e.g., IC50 variability in UM-UC-3 vs. TCCSUP cells) may arise from differences in cell culture conditions or metabolic activity. Standardize protocols:
- Use identical passage numbers and serum-free media during assays.
- Cross-validate with RNA-seq to identify differential gene expression (e.g., HIF-1α or SLC7A11 pathways) .
- Apply Bayesian statistical models to account for inter-experiment variability .
Q. What strategies optimize this compound’s bioavailability in in vivo neuroprotection studies?
Methodological Answer: this compound’s poor solubility limits bioavailability. Use nanoemulsion formulations (e.g., PEGylated liposomes) to enhance absorption. In NAFLD mouse models, intraperitoneal administration at 50 mg/kg/day showed significant hepatic regeneration via PCNA targeting. Monitor plasma half-life using LC-MS/MS .
Q. How to design experiments assessing this compound’s synergistic effects with existing chemotherapeutics?
Methodological Answer:
- Use combination index (CI) analysis via Chou-Talalay method. Test this compound with cisplatin or paclitaxel in bladder cancer co-cultures.
- Synergy is indicated by CI < 1.0. Prioritize compounds sharing mechanistic pathways (e.g., STAT3/P53 axis) .
- Validate synergy in orthotopic xenografts with tumor volume measurements and immunohistochemistry .
Q. What molecular docking approaches validate this compound’s interaction with PPAR-γ?
Methodological Answer:
- Use AutoDock Vina for docking simulations, with PPAR-γ crystal structure (PDB ID: 2PRG).
- Confirm binding affinity (ΔG ≤ −8.0 kcal/mol) and hydrogen bonding with key residues (e.g., Tyr473).
- Cross-reference with in vitro luciferase reporter assays in HEK293T cells transfected with PPAR-γ plasmids .
Q. Data Analysis & Reproducibility
Q. How to address batch-to-batch variability in this compound’s bioactivity data?
Methodological Answer:
- Source this compound from certified suppliers (e.g., Cayman Chemical, Lot# verification).
- Include internal controls (e.g., doxorubicin) in every assay plate.
- Perform stability tests under varying pH/temperature conditions to identify degradation products .
Q. What statistical frameworks are robust for analyzing this compound’s dose-response curves?
Methodological Answer: Use nonlinear regression (GraphPad Prism) with four-parameter logistic models. Report IC50 values with 95% confidence intervals. For skewed data, apply non-parametric tests (e.g., Kruskal-Wallis) and correct for multiple comparisons .
Q. Ethical & Environmental Considerations
Q. How to mitigate ecological risks in this compound disposal after laboratory use?
Methodological Answer: Follow OSHA HCS guidelines: collect waste in EPA-approved containers, incinerate at ≥850°C, and avoid sewer disposal. For large-scale studies, consult local regulations on persistent organic pollutants (POPs) due to its PBT/vPvB potential .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGSQHKPZSIKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941731 | |
Record name | 2-(4-Hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19879-30-2 | |
Record name | 2-(4-Hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.